trans-4-({[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-4-yl moiety, a cyclohexane ring, and a carboxylic acid group. It has garnered interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl acetic acid with cyclohexane-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature .
Industrial Production Methods
This may include the use of automated reactors, continuous flow systems, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in inflammation and oxidative stress. The chromen-4-yl moiety plays a crucial role in its biological activity by facilitating interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Shares the chromen-4-yl moiety but lacks the acetamido and cyclohexane-1-carboxylic acid groups.
4-Methylcoumarin: Similar structure but with a methyl group instead of the acetamido group.
Umbelliferone: Contains a similar coumarin core but with different substituents.
Uniqueness
4-{[2-(7-METHOXY-8-METHYL-2-OXO-2H-CHROMEN-4-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a chromen-4-yl moiety, an acetamido group, and a cyclohexane-1-carboxylic acid group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[[2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H25NO6/c1-12-17(27-2)8-7-16-15(10-19(24)28-20(12)16)9-18(23)22-11-13-3-5-14(6-4-13)21(25)26/h7-8,10,13-14H,3-6,9,11H2,1-2H3,(H,22,23)(H,25,26) |
InChI Key |
QBTUAXVTKIGPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC3CCC(CC3)C(=O)O)OC |
Origin of Product |
United States |
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